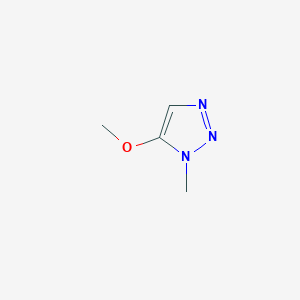
5-Methoxy-1-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-methyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the fifth position and a methyl group at the first position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-1,2,3-triazole can be achieved through various methods, including “click” chemistry, which involves the cycloaddition of azides and alkynes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole ring .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
- 1H-1,2,3-Triazole
- 1H-1,2,4-Triazole
Comparison: 5-Methoxy-1-methyl-1H-1,2,3-triazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other triazoles, it may exhibit different pharmacological properties and applications .
Eigenschaften
CAS-Nummer |
5539-57-1 |
|---|---|
Molekularformel |
C4H7N3O |
Molekulargewicht |
113.12 g/mol |
IUPAC-Name |
5-methoxy-1-methyltriazole |
InChI |
InChI=1S/C4H7N3O/c1-7-4(8-2)3-5-6-7/h3H,1-2H3 |
InChI-Schlüssel |
MHGOXBMKKQBEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


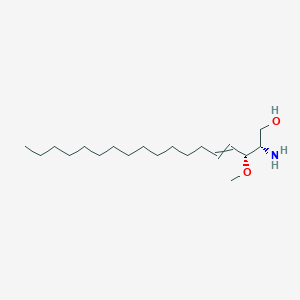

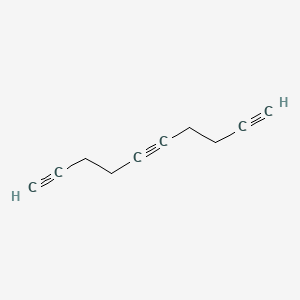
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
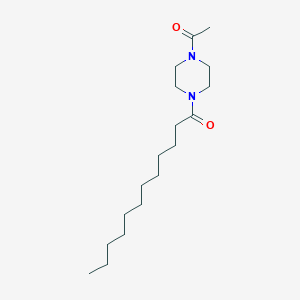
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
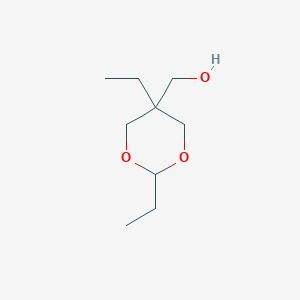
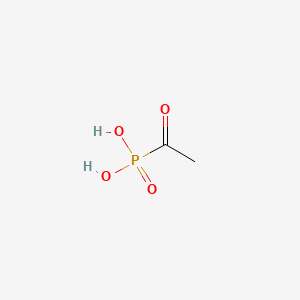
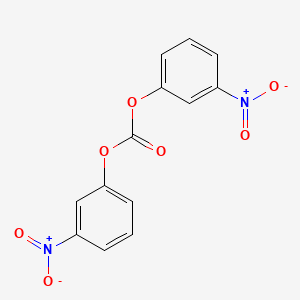
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
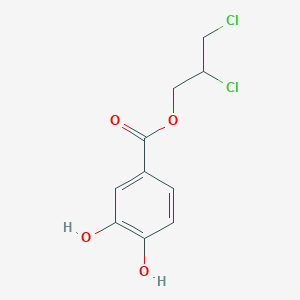
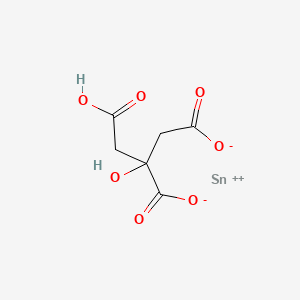
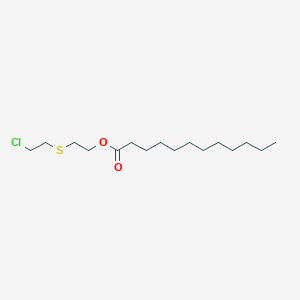
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
